molecular formula C8H7BrN2 B596177 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine CAS No. 1312755-43-3

5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine

Cat. No. B596177
M. Wt: 211.062
InChI Key: ZPEQDXCSXGPPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine” is a chemical compound with the molecular formula C8H6BrN2. It has a molecular weight of 196.05 . This compound is also known as “3-bromo-5-(1-propynyl)pyridine” and is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine” consists of a pyridine ring substituted with a bromine atom and a prop-1-ynyl group . The InChI code for this compound is 1S/C8H6BrN/c1-2-3-7-4-8(9)6-10-5-7/h4-6H,1H3 .


Physical And Chemical Properties Analysis

“5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine” is a white to yellow solid . It has a molecular weight of 196.05 and a molecular formula of C8H6BrN2 . It’s typically stored at temperatures between 2-8°C .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-bromo-3-prop-1-ynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEQDXCSXGPPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine

Synthesis routes and methods

Procedure details

Propyne (28 g, 700 mmol) was condensed into a pre-weighed flask cooled to ca. −40° C. containing THF (150 mL). The solution was added via cannula to a cooled (0-5° C.), degassed mixture of 5-bromo-3-iodo-pyridin-2-ylamine (139 g, 465 mmol), bis(triphenylphosphine)dichloropalladium(0) (16.3 g, 23.2 mmol), copper (I) iodide (5.3 g, 27.9 mmol) and triethylamine (141 g, 194 mL, 1.4 mol) in THF (1.25 L). The mixture was stirred at 0-5° C. for 30 minutes then for a further 30 minutes at ambient temperature. The solid was removed by filtration and the cake washed with THF. The filtrate was diluted with ethyl acetate and extracted with 2M hydrochloric acid (×3). The combined acid extract was washed with diethyl ether and then made basic by careful addition of potassium carbonate then extracted with diethyl ether (×3). The combined organic layer was dried (Na2SO4), filtered and evaporated to afford the title compound as a buff solid (91 g, 93%). 1H NMR (400 MHz, CDCl3): 8.01 (d, J=2.4 Hz, 1H), 7.55 (d, J=2.4 Hz, 1H), 4.96 (s, 2H), 2.11 (s, 3H).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis(triphenylphosphine)dichloropalladium(0)
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
194 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.25 L
Type
solvent
Reaction Step Two
Quantity
5.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
93%

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